4-[(1-benzofuran-2-ylcarbonyl)(2-methoxyethyl)amino]-N-phenyl-1-(propan-2-yl)piperidine-4-carboxamide 4-[(1-benzofuran-2-ylcarbonyl)(2-methoxyethyl)amino]-N-phenyl-1-(propan-2-yl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16296812
InChI: InChI=1S/C27H33N3O4/c1-20(2)29-15-13-27(14-16-29,26(32)28-22-10-5-4-6-11-22)30(17-18-33-3)25(31)24-19-21-9-7-8-12-23(21)34-24/h4-12,19-20H,13-18H2,1-3H3,(H,28,32)
SMILES:
Molecular Formula: C27H33N3O4
Molecular Weight: 463.6 g/mol

4-[(1-benzofuran-2-ylcarbonyl)(2-methoxyethyl)amino]-N-phenyl-1-(propan-2-yl)piperidine-4-carboxamide

CAS No.:

Cat. No.: VC16296812

Molecular Formula: C27H33N3O4

Molecular Weight: 463.6 g/mol

* For research use only. Not for human or veterinary use.

4-[(1-benzofuran-2-ylcarbonyl)(2-methoxyethyl)amino]-N-phenyl-1-(propan-2-yl)piperidine-4-carboxamide -

Specification

Molecular Formula C27H33N3O4
Molecular Weight 463.6 g/mol
IUPAC Name 4-[1-benzofuran-2-carbonyl(2-methoxyethyl)amino]-N-phenyl-1-propan-2-ylpiperidine-4-carboxamide
Standard InChI InChI=1S/C27H33N3O4/c1-20(2)29-15-13-27(14-16-29,26(32)28-22-10-5-4-6-11-22)30(17-18-33-3)25(31)24-19-21-9-7-8-12-23(21)34-24/h4-12,19-20H,13-18H2,1-3H3,(H,28,32)
Standard InChI Key ADHBJSMPSKRNNJ-UHFFFAOYSA-N
Canonical SMILES CC(C)N1CCC(CC1)(C(=O)NC2=CC=CC=C2)N(CCOC)C(=O)C3=CC4=CC=CC=C4O3

Introduction

4-[(1-benzofuran-2-ylcarbonyl)(2-methoxyethyl)amino]-N-phenyl-1-(propan-2-yl)piperidine-4-carboxamide is a complex organic molecule belonging to the class of piperidine derivatives. These compounds are known for their diverse biological activities, including analgesic, anti-inflammatory, and antitumor properties. The compound's structure features a benzofuran moiety, which is recognized for its biological activity, and a piperidine ring, which is common in many pharmacologically active compounds.

Synthesis and Reaction Conditions

The synthesis of 4-[(1-benzofuran-2-ylcarbonyl)(2-methoxyethyl)amino]-N-phenyl-1-(propan-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. These reactions require careful control of conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are often used to monitor the progress of the reactions.

Mechanism of Action and Biological Targets

The mechanism of action for this compound likely involves interaction with specific biological targets such as receptors or enzymes. Potential mechanisms include modulation of these targets to exert therapeutic effects. Experimental studies are necessary to determine precise pathways and quantify effects on biological systems.

Physical Constants and Solubility

Further studies are required to determine precise physical constants like boiling point, density, and solubility profiles for this compound. These properties are crucial for understanding its stability and handling in various environments.

Comparison with Similar Compounds

Other compounds featuring benzofuran moieties, such as N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-3-(3-chloro-1,2-oxazol-5-yl)propanamide, also show potential in medicinal chemistry due to their therapeutic properties. These compounds highlight the importance of benzofuran derivatives in drug development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator